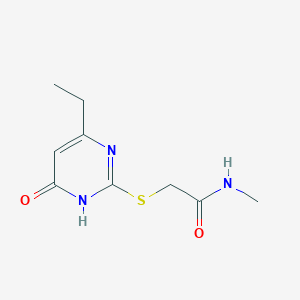

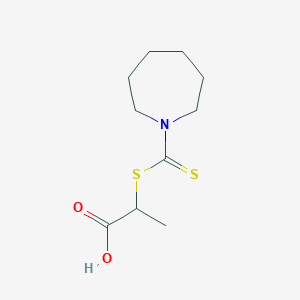

![molecular formula C20H14F3N3O2 B2655372 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326821-90-2](/img/structure/B2655372.png)

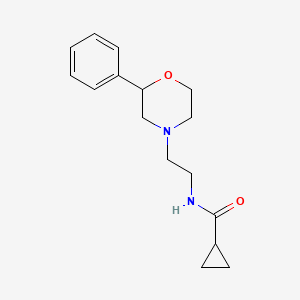

1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced in several ways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall molecular structure and properties of the compound.Chemical Reactions Analysis

The trifluoromethyl group can influence the chemical reactions of the compound. For example, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group can lower the basicity of compounds .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research into novel oxadiazole compounds, including those with quinoline structures, has demonstrated significant antioxidant activities. For example, the synthesis and evaluation of 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine derivatives have shown that certain compounds within this family exhibit higher antioxidant activities than standard antioxidants. This suggests potential applications in the development of new antioxidant agents (M. Hassan, S. M. Abdel‐kariem, T. Ali, 2017).

Antimicrobial and Antiprotozoal Activities

Compounds containing the quinoline and oxadiazole moieties have been investigated for their antimicrobial and antiprotozoal properties. Synthesis of trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles has led to the discovery of derivatives with significant antimicrobial activity against a range of microorganisms, including potential as future antituberculosis agents (B. Garudachari, A. Isloor, M. N. Satyanaraya, K. Ananda, H. Fun, 2014). Additionally, quinoxaline-based oxadiazoles have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential use in treating various infectious diseases (N. Patel, J. N. Patel, Amit C. Purohit, V. M. Patel, D. Rajani, R. Moo-Puc, Julio Cesar López-Cedillo, B. Nogueda-Torres, G. Rivera, 2017).

Anticancer Potential

The structural features of oxadiazole and quinoline derivatives have been explored for their potential anticancer activities. Synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system has indicated these compounds as a novel class of potential antimicrobial agents with significant activity, suggesting that similar structures may also possess anticancer properties due to their ability to interact with biological targets (G. Raju, M. Mahesh, G. Manjunath, P. Venkata, Ramana, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,6-dimethyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-28-19)12-4-6-13(7-5-12)20(21,22)23/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBCRCIWEATOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

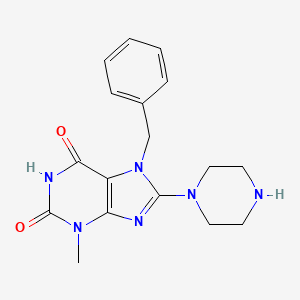

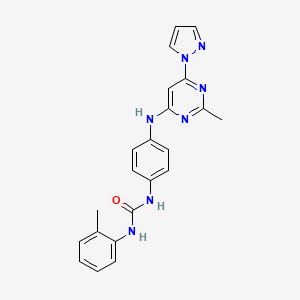

![2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2655291.png)

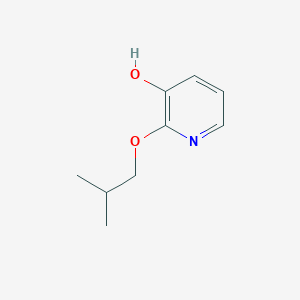

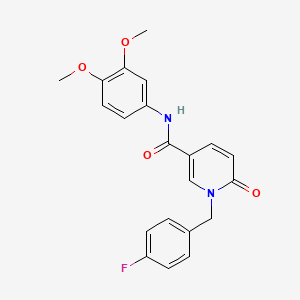

![N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655294.png)

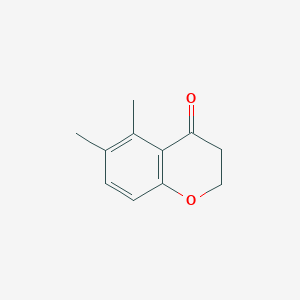

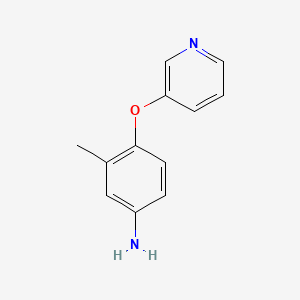

![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)